3-(1,3-oxazol-2-yl)propanoic acid

Catalog No.
S6449830
CAS No.
1092297-60-3
M.F
C6H7NO3
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-oxazol-2-yl)propanoic acid

CAS Number

1092297-60-3

Product Name

3-(1,3-oxazol-2-yl)propanoic acid

IUPAC Name

3-(1,3-oxazol-2-yl)propanoic acid

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9)

InChI Key

XOVUGONFOXECQL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCC(=O)O

3-(1,3-oxazol-2-yl)propanoic acid (CAS: 1092297-60-3) is a versatile, bifunctional heterocyclic building block featuring a robust 1,3-oxazole ring and a propanoic acid chain . The oxazole ring serves as an excellent bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capacity. The propanoic acid moiety provides a reliable handle for amide coupling, esterification, and further functionalization. This compound is highly valued in medicinal chemistry and organic synthesis for introducing the oxazole pharmacophore without the instability issues associated with shorter-chain analogs [1].

Research Fit

Scaffold Role Unsubstituted oxazole core for medicinal chemistry SAR exploration
FBDD Workflow Low molecular complexity supports fragment-based screening campaigns
Ligand Precursor Carboxylic acid handle for organometallic complex synthesis

Substituting 3-(1,3-oxazol-2-yl)propanoic acid with its shorter homolog, 2-(1,3-oxazol-2-yl)acetic acid, often leads to catastrophic synthetic failure. Alpha-heteroaryl acetic acids are notoriously prone to spontaneous decarboxylation upon activation during peptide coupling or under basic conditions, as the oxazole ring acts as an electron sink that facilitates the loss of CO2 [1]. Furthermore, substituting the oxazole core with a thiazole analog (e.g., 3-(1,3-thiazol-2-yl)propanoic acid) significantly increases the lipophilicity of the resulting scaffold, which can negatively impact the aqueous solubility (LogP) of downstream drug candidates [2]. Therefore, 3-(1,3-oxazol-2-yl)propanoic acid provides the exact required spacer length to ensure chemical stability during synthetic workflows while maintaining the specific hydrophilic and electronic profile of the oxazole ring.

Substitution Risk

  • Phenyl-substituted analogs (e.g., oxaprozin) exhibit COX inhibition; the unsubstituted scaffold may not reproduce this activity, limiting direct interchange.
  • Shifting oxazole attachment to the 5-position or altering linker length creates chemically distinct entities with divergent reactivity profiles.
  • Pre-optimized, bulkier derivatives may reduce the efficiency of fragment-based SAR exploration and novel hit identification.

Prevention of Spontaneous Decarboxylation During Amide Coupling

During standard amide coupling workflows, 2-heteroarylacetic acids are highly susceptible to decarboxylation due to the formation of a stabilized aza-enolate intermediate after CO2 extrusion [1]. In contrast, homologation to the propanoic acid derivative completely abolishes this pathway. 3-(1,3-oxazol-2-yl)propanoic acid maintains structural integrity during prolonged activation, whereas 2-(1,3-oxazol-2-yl)acetic acid typically suffers from significant decarboxylative degradation under identical basic coupling conditions [1].

Evidence DimensionAcid retention/stability during activation
Target Compound Data>95% intact acid/amide product conversion
Comparator Or Baseline2-(1,3-oxazol-2-yl)acetic acid (significant decarboxylation, <50% desired conversion)
Quantified Difference>45% improvement in coupling efficiency and product retention
ConditionsStandard peptide coupling conditions (e.g., HATU/DIPEA, room temperature)

Ensures predictable, high-yield amide bond formation without the need for specialized, low-temperature, or base-free coupling protocols.

Melting Point Distinction
Class-level inference
128–131 °C (Target) vs ~163 °C (Oxaprozin); Δ ~32–35 °C
Supports rapid identity verification and purity assessment
Standard melting point determination

Hydrophilicity and LogP Optimization vs. Thiazole Analogs

The substitution of sulfur for oxygen in five-membered heterocycles significantly alters the physicochemical properties of the resulting building block. The oxazole ring in 3-(1,3-oxazol-2-yl)propanoic acid provides a stronger hydrogen-bond acceptor and lower polarizability compared to its thiazole counterpart [1]. This structural difference typically results in a reduction of the partition coefficient (LogP) relative to 3-(1,3-thiazol-2-yl)propanoic acid, improving the aqueous solubility of the final synthesized molecules [1].

Evidence DimensionCalculated/Experimental LogP contribution
Target Compound DataLower lipophilicity (enhanced hydrophilicity)
Comparator Or Baseline3-(1,3-thiazol-2-yl)propanoic acid (higher LogP)
Quantified Difference~0.5 - 1.0 log unit reduction in lipophilicity
ConditionsStandard aqueous/octanol partitioning models

Crucial for medicinal chemists optimizing the ADME profile of lead compounds where excessive lipophilicity causes poor oral bioavailability.

Molecular Complexity
Class-level inference
MW 141.12 g/mol, 1 ring, 3 rotatable bonds (Target) vs 293.32 g/mol, 3 rings, 5 rotatable bonds (Oxaprozin)
Enables fragment-based screening hit identification
Adheres to Rule of Three guidelines

Precursor Suitability for Bioactive Hydrazones and Amides

3-(1,3-oxazol-2-yl)propanoic acid and its derivatives serve as highly efficient precursors for synthesizing acyl hydrazones and complex amides. The propanoic acid chain provides optimal steric clearance from the oxazole ring, allowing nucleophilic substitutions to proceed with excellent yields. Literature demonstrates that beta-oxazolyl propanoic acids can be converted to corresponding acyl hydrazines and subsequently coupled with aromatic aldehydes in yields exceeding 80% under standard or microwave-assisted conditions [1].

Evidence DimensionSynthetic yield for downstream acyl hydrazone/amide formation
Target Compound Data>80% yield in routine derivatization
Comparator Or BaselineSterically hindered or electronically deactivated alpha-heteroaryl acids
Quantified DifferenceReliable high-yield conversion vs variable/low conversion
ConditionsHydrazine hydrate reaction followed by aldehyde condensation

Provides a robust, scalable synthetic node for generating libraries of bioactive molecules without bottlenecking at the functionalization step.

Ligand Precursor Context
Class-level inference
Ligand class inactive; reported organotin(IV) complex IC50 0.218 ± 0.025 µM on MCF-7 cells (CV assay)
Supports cell-model response context
Data from class-level evidence; not direct measurement on this compound

Synthesis of Oxazole-Containing Peptidomimetics

The stability of the propanoic acid chain against decarboxylation makes 3-(1,3-oxazol-2-yl)propanoic acid ideal for solid-phase peptide synthesis (SPPS) or solution-phase coupling to introduce an oxazole bioisostere at the N-terminus or side chains without yield-limiting degradation [1].

Optimization of Lead Compound ADME Properties

Procured as a hydrophilic building block to replace lipophilic phenyl or thiazole rings in drug candidates, directly improving aqueous solubility and lowering the LogP of the final pharmaceutical formulations [2].

Development of Novel Antimicrobial and Anticancer Agents

Serves as the core scaffold for synthesizing acyl hydrazones and amides that require the specific electronic properties and hydrogen-bonding capacity of the oxazole ring for target binding, leveraging its high-yielding derivatization profile [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening
Minimal molecular complexity scaffold
Hit identification and chemical space exploration
Organometallic complex synthesis
Carboxylic acid ligand functionality
Metal complexation and cell-model response review
Analytical method development
Defined thermal profile
Identity and purity benchmark

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

141.042593085 g/mol

Monoisotopic Mass

141.042593085 g/mol

Heavy Atom Count

10

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